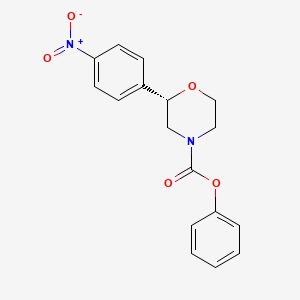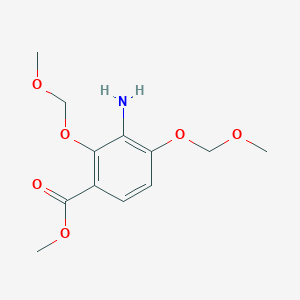![molecular formula C34H18 B12621497 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene CAS No. 918778-87-7](/img/structure/B12621497.png)
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene is a chemical compound with the molecular formula C34H18 It is known for its unique structure, which includes phenanthrene and ethynylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene typically involves the coupling of 3,6-dibromophenanthrene with 4-ethynylphenylacetylene. This reaction is often carried out using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The reaction conditions usually include a palladium catalyst, a copper co-catalyst, and a base, such as triethylamine, in an inert atmosphere like nitrogen or argon.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The phenanthrene core can be reduced under specific conditions.
Substitution: The phenyl and ethynyl groups can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl groups may yield diketones, while reduction of the phenanthrene core can produce dihydrophenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, such as anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene exerts its effects is primarily through its interaction with molecular targets and pathways. For instance, its ethynyl groups can form strong bonds with metal surfaces, making it useful in surface chemistry and catalysis. Additionally, its phenanthrene core can interact with biological macromolecules, potentially influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis[(4-ethynylphenyl)ethynyl]benzene: Similar in structure but with a benzene core instead of phenanthrene.
2,7-Bis[(4-ethynylphenyl)ethynyl]pyrene: Contains a pyrene core, offering different electronic properties.
Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′6′,2″-terpyridine): A ruthenium complex with ethynylphenyl groups, used in supramolecular chemistry.
Uniqueness
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene is unique due to its phenanthrene core, which provides distinct electronic and structural properties compared to similar compounds with benzene or pyrene cores. This uniqueness makes it valuable in specific applications, such as organic electronics and advanced material synthesis.
Eigenschaften
CAS-Nummer |
918778-87-7 |
|---|---|
Molekularformel |
C34H18 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
3,6-bis[2-(4-ethynylphenyl)ethynyl]phenanthrene |
InChI |
InChI=1S/C34H18/c1-3-25-5-9-27(10-6-25)13-15-29-17-19-31-21-22-32-20-18-30(24-34(32)33(31)23-29)16-14-28-11-7-26(4-2)8-12-28/h1-2,5-12,17-24H |
InChI-Schlüssel |
AXDRECHDDXXGJB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC3=C(C=CC4=C3C=C(C=C4)C#CC5=CC=C(C=C5)C#C)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B12621422.png)
![6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione](/img/structure/B12621426.png)

![N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide](/img/structure/B12621443.png)

![1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12621451.png)
![4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B12621466.png)
![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12621473.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B12621478.png)

![Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B12621489.png)
![2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12621490.png)

